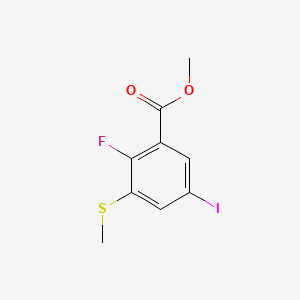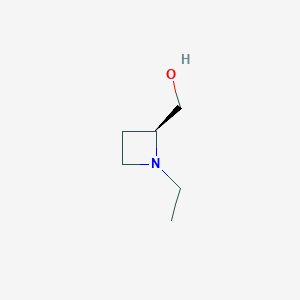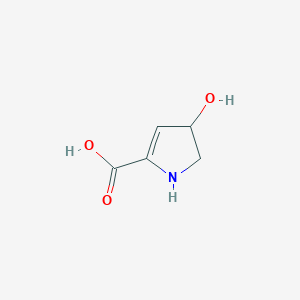![molecular formula C7H6BrNO2 B14025182 3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)
3-Bromo-2-[(hydroxyimino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It is known for its unique structure, which includes a bromine atom, a hydroxyimino group, and a phenol group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol typically involves the bromination of 2-hydroxybenzaldehyde followed by the formation of the oxime. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of hydroxylamine hydrochloride to form the oxime .
Industrial Production Methods
While specific industrial production methods for 3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-4-nitrophenol
- 3-bromo-4-hydroxybenzaldehyde
- 2-bromo-5-hydroxybenzaldehyde
Uniqueness
3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol is unique due to the presence of both a bromine atom and an oxime group on the phenol ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research fields .
Propriétés
Formule moléculaire |
C7H6BrNO2 |
|---|---|
Poids moléculaire |
216.03 g/mol |
Nom IUPAC |
3-bromo-2-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H6BrNO2/c8-6-2-1-3-7(10)5(6)4-9-11/h1-4,10-11H/b9-4- |
Clé InChI |
OABDBPDARGYMOQ-WTKPLQERSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Br)/C=N\O)O |
SMILES canonique |
C1=CC(=C(C(=C1)Br)C=NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


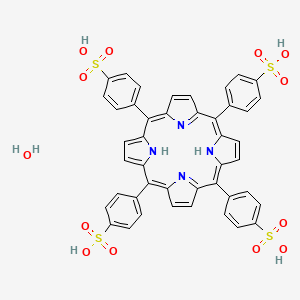
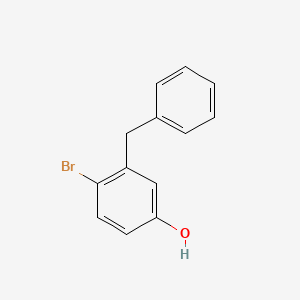

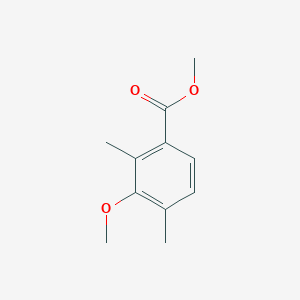


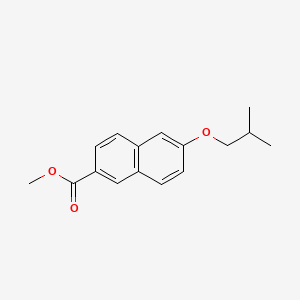
![benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B14025143.png)
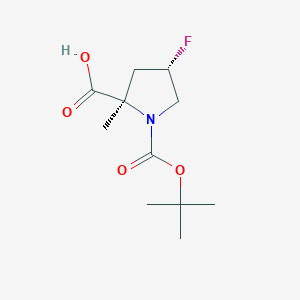
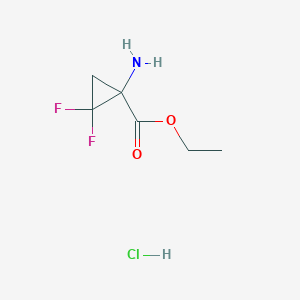
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)
